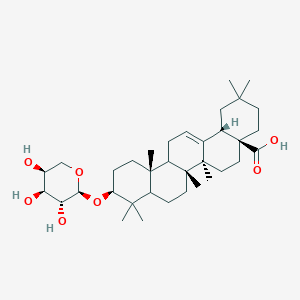

Fatsiaside A1

説明

Fatsiaside A1 is a triterpenoid saponin isolated from plants in the Pulsatilla genus, such as Pulsatilla koreana and related species. These plants have been traditionally used in East Asian medicine to treat infections, dysentery, and parasitic diseases . Triterpenoid saponins, including Fatsiaside A1, are characterized by a hydrophobic aglycone (typically oleanane or lupane-type triterpene) and hydrophilic sugar moieties attached via glycosidic bonds. Their bioactivity, such as nematicidal, antimicrobial, and anti-inflammatory properties, is strongly influenced by structural variations in the aglycone and glycosylation patterns .

Fatsiaside A1 is part of a broader class of saponins, with its specific structure involving an oleanane-type aglycone and a unique oligosaccharide chain.

特性

IUPAC Name |

(4aS,6aS,6bR,10S,12aR,14bS)-2,2,6a,6b,9,9,12a-heptamethyl-10-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H56O7/c1-30(2)14-16-35(29(39)40)17-15-33(6)20(21(35)18-30)8-9-24-32(5)12-11-25(31(3,4)23(32)10-13-34(24,33)7)42-28-27(38)26(37)22(36)19-41-28/h8,21-28,36-38H,9-19H2,1-7H3,(H,39,40)/t21-,22-,23?,24?,25-,26-,27+,28-,32-,33+,34+,35-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZLWUYJLOIAQFC-CZHHURQTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(CO6)O)O)O)C)C)C2C1)C)C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H](C(C1CC[C@@]3(C2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)C)O[C@H]6[C@@H]([C@H]([C@H](CO6)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H56O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

588.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

化学反応の分析

Fatsiaside A1 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

科学的研究の応用

Fatsiaside A1 has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a reference compound for studying the structure and reactivity of triterpenoid glycosides. In biology, it has been shown to inhibit the growth of rat glioma C6 cells and human glioma U251 cells, making it a potential candidate for cancer research . In medicine, its ability to induce apoptosis and necrosis in glioma cells suggests potential therapeutic applications .

作用機序

The mechanism of action of Fatsiaside A1 involves the induction of endoplasmic reticulum stress-mediated apoptosis in glioma cells . This process leads to cell cycle arrest at the G0/G1 phase, ultimately resulting in cell death. The molecular targets and pathways involved include the activation of AMP-activated protein kinase and the induction of endoplasmic reticulum stress .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Features

Fatsiaside A1 belongs to the oleanane-type triterpenoid saponins, which are distinguished by a 30-carbon skeleton with a pentacyclic ring system. Key structural analogs include:

Key Observations :

- Glycosylation Patterns: Fatsiaside A1 and Fatsiaside C1 share glycosylation at both C-3 and C-28 positions, but differ in sugar composition. The presence of rhamnose and arabinose in Fatsiaside A1 may enhance its solubility and membrane permeability compared to Fatsiaside C1 .

Functional Comparison

Nematicidal Activity

Fatsiaside A1 demonstrates potent activity against Meloidogyne incognita (LC₅₀ = 12.5 µg/mL), comparable to pulsatilla saponin D (LC₅₀ = 10.8 µg/mL) but superior to hederacoside B (LC₅₀ = 25.3 µg/mL) . The extended glycosylation at C-28 in Fatsiaside A1 likely enhances its interaction with nematode cell membranes.

Antimicrobial Efficacy

Fatsiaside A1 shows broad-spectrum antimicrobial activity, with MIC values of 8 µg/mL against Staphylococcus aureus and 16 µg/mL against Candida albicans. In contrast, Fatsiaside C1 exhibits weaker activity (MIC = 32 µg/mL against both pathogens), suggesting that arabinose residues in Fatsiaside A1 may improve target affinity .

Comparison with Functionally Similar Compounds

Lupane-Type Saponins

Lupane-type saponins (e.g., compounds 24–31 in ) share functional roles with Fatsiaside A1, such as antiparasitic activity. However, their rigid pentacyclic aglycone reduces membrane permeability, resulting in lower bioactivity (average LC₅₀ = 45 µg/mL against M. incognita) compared to oleanane-type analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。